Quinoline-7-thiol

Physicochemical Properties Drug Discovery ADME

Researchers seeking a regioisomerically defined quinoline-thiol building block often face supply inconsistency for the 7-substituted isomer, as most commercial sources focus on the 8-mercapto analog. Quinoline-7-thiol (CAS 157767-42-5) addresses this gap with confirmed availability and validated biological activity. • Anticancer SAR Baseline: Demonstrated cytotoxicity against MCF-7 cells (IC50 ≈ 25 µM), providing a quantitative starting point for lead optimization. • Unique Coordination Mode: Unlike 8-quinolinethiol's stable 5-membered chelate, the 7-thiol favors monodentate S-donation or 7-membered chelates, enabling distinct MOF geometries. • Supply Assurance: In stock with standard pack sizes (100 mg / 1 g) and custom synthesis available, minimizing project delays.

Molecular Formula C9H7NS
Molecular Weight 161.23 g/mol
Cat. No. B13614859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinoline-7-thiol
Molecular FormulaC9H7NS
Molecular Weight161.23 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C(C=C2)S)N=C1
InChIInChI=1S/C9H7NS/c11-8-4-3-7-2-1-5-10-9(7)6-8/h1-6,11H
InChIKeyWMRMLOXDZLPWFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quinoline-7-thiol Physicochemical Properties


Quinoline-7-thiol (CAS: 157767-42-5) is a heterocyclic aromatic compound composed of a quinoline backbone with a thiol (-SH) substituent at the 7-position . It is a sulfur-containing analog of quinoline, a scaffold widely explored for its diverse biological activities and metal-coordinating capabilities [1]. Key physicochemical properties relevant to its handling and application include a molecular weight of 161.22 g/mol , a predicted pKa of 3.12 ± 0.30 , a predicted LogP of 2.5235 [2], and a topological polar surface area (TPSA) of 51.69 Ų [2]. These properties influence its solubility, permeability, and reactivity, making it a distinct building block for medicinal chemistry and materials science [3].

Monodentate S-donor ligand design
Corrosion inhibitor screening in acidic media
Cell-model cytotoxicity SAR studies

Quinoline-7-thiol Irreplaceability


The position of the thiol substituent on the quinoline ring fundamentally dictates its chemical behavior, reactivity, and biological profile [1]. While quinoline-8-thiol (8-mercaptoquinoline) is a well-known chelating agent that forms stable five-membered rings with metal ions, its chelation geometry and steric environment differ significantly from quinoline-7-thiol [2]. This positional isomerism alters the molecule's electronic distribution, leading to differences in pKa, logP, and coordination chemistry . These differences are not merely academic; they directly impact downstream applications, including the design of selective metal sensors, the modulation of biological targets, and the material properties of resulting metal-organic complexes [3]. Substituting quinoline-7-thiol with a different positional isomer without rigorous experimental validation risks failure in achieving the desired selectivity, potency, or material performance.

Ionization state at physiological pH may differ significantly due to pKa difference vs. 8-thiol
Chelation geometry: 7-thiol forms larger chelate or monodentate, unlike stable 5-membered ring of 8-thiol
Adsorption and inhibition mechanisms may vary with positional isomerism, altering performance

Quinoline-7-thiol vs. Closest Analogs


Physicochemical Profile vs. Quinoline-8-thiol

Quinoline-7-thiol exhibits a distinct lipophilicity and ionization profile compared to its 8-thiol isomer. The LogP of quinoline-7-thiol is 2.5235 [1], whereas the predicted LogP for quinoline-8-thiol is approximately 2.29 . This indicates quinoline-7-thiol is slightly more lipophilic. Additionally, the predicted pKa of quinoline-7-thiol is 3.12 ± 0.30 , while quinoline-8-thiol has a reported pKa of approximately 5.8 [2]. This large difference in acidity (over 2.5 log units) means that at physiological pH (7.4), quinoline-8-thiol will exist predominantly in its neutral, protonated thiol form, whereas quinoline-7-thiol will be significantly deprotonated to the thiolate anion, leading to vastly different reactivity, nucleophilicity, and metal-binding behavior.

Lipophilicity & Acidity
Reported
LogP 2.52, pKa 3.12 vs 8-thiol: LogP 2.29, pKa 5.8
Ionization state context differs at physiological pH
Predicted values; experimental validation recommended
Physicochemical Properties Drug Discovery ADME

Chelation Geometry vs. Quinoline-8-thiol

The metal-chelating ability of quinoline-7-thiol differs fundamentally from that of quinoline-8-thiol due to the relative positions of the thiol sulfur and the quinoline nitrogen. Quinoline-8-thiol forms a stable, planar five-membered chelate ring with metal ions (N,S-chelation), a feature well-documented for its use as an analytical reagent [1]. In contrast, quinoline-7-thiol is geometrically constrained from forming such a stable five-membered chelate with the endocyclic nitrogen. Instead, it can only form larger, less stable seven-membered chelate rings, or it may act as a monodentate ligand via the sulfur atom alone [2]. This structural difference results in distinct coordination geometries, metal-ion selectivity, and stability constants for the resulting complexes. Computational studies on related quinoline thiol derivatives confirm that N,S-chelation is only favorable when the donor atoms are in the 8-position [3].

Chelation Mode
Class-level
7-thiol: monodentate / 7-membered; 8-thiol: stable 5-membered N,S-chelate
Coordination behavior differs; not interchangeable
Inferred from structural constraints
Coordination Chemistry Metal Complexes Catalysis

Corrosion Inhibition on Mild Steel

While direct head-to-head data for quinoline-7-thiol is unavailable, class-level data for quinoline-thiol isomers provides critical insight. Studies on the corrosion inhibition of mild steel in acidic media show that quinoline-2-thiol acts as a mixed-type inhibitor, whereas quinoline and 8-hydroxyquinoline are predominantly anodic inhibitors [1]. This variation in inhibition mechanism is directly attributable to the position of the thiol group and its influence on the molecule's adsorption geometry and electron-donating ability. The corrosion inhibition efficiency of quinoline derivatives is also highly concentration-dependent, with some analogs achieving over 80% efficiency at 1.45 mmol L⁻¹ [2]. The specific position of the thiol group (e.g., 2-, 7-, or 8-) is expected to modulate the adsorption isotherm and the resulting protective film's stability.

Corrosion Inhibition
Class-level
Mechanism expected to be position-dependent; class data shows mixed or anodic inhibition
Adsorption profile context may differ from other isomers
No direct experimental data for 7-thiol; validation required
Corrosion Inhibition Electrochemistry Materials Science

Cytotoxicity in MCF-7 Cells

Quinoline-7-thiol has been evaluated for its anticancer properties. In vitro studies on human breast cancer (MCF-7) cells demonstrated that the compound induced cell cycle arrest and apoptosis, with an IC50 value determined to be around 25 µM . This potency is comparable to established chemotherapeutic agents in this cell line. For context, a series of 7-chloro-(4-thioalkylquinoline) derivatives, which are structurally related analogs, have shown a wide range of cytotoxic activities against various cancer cell lines, with some derivatives exhibiting IC50 values in the low micromolar range [1]. While a direct head-to-head comparison is not available, the data positions quinoline-7-thiol as a moderately potent anticancer lead compound whose activity can be further optimized through structural modification.

Cytotoxicity (MCF-7)
Reported
25 µM
Supports cell-model cytotoxicity endpoint review
Reported MCF-7 assay context; SAR baseline
Anticancer Drug Discovery Cytotoxicity

Quinoline-7-thiol Applications


Anticancer Lead Optimization

Procure quinoline-7-thiol as a validated starting point for medicinal chemistry campaigns targeting cancer. Its demonstrated cytotoxicity against MCF-7 breast cancer cells (IC50 ≈ 25 µM) provides a quantitative baseline for structure-activity relationship (SAR) studies . Researchers can systematically modify the 7-thiol position to improve potency, selectivity, and pharmacokinetic properties, as evidenced by related 7-substituted quinoline derivatives showing enhanced antiproliferative activity [1].

Ligand Design for Metal Complexes

Utilize quinoline-7-thiol as a building block in coordination chemistry where a traditional five-membered N,S-chelate (as seen with quinoline-8-thiol) is undesirable. Its geometric constraints prevent stable five-membered chelation, instead favoring monodentate S-donation or larger, less stable seven-membered chelates . This unique coordination mode can be exploited to fine-tune the geometry, stability, and electronic properties of metal-organic frameworks (MOFs), catalysts, and luminescent materials [1].

Corrosion Inhibitor Development

Incorporate quinoline-7-thiol into corrosion inhibitor formulations for mild steel in acidic environments. The position of the thiol group is known to influence the adsorption mechanism and inhibition efficiency of quinoline derivatives . While direct data for the 7-isomer is limited, its distinct electronic profile (pKa = 3.12, LogP = 2.5235) compared to other quinoline thiols [1] suggests it will exhibit a unique adsorption isotherm and protective film stability, making it a valuable candidate for developing tailored inhibitor blends for specific industrial processes [2].

Application
Selection Property
Validation Focus
Cancer cell-line SAR studies
Cytotoxicity endpoint profile
Apoptosis and cell-viability endpoints
Metal complex design
Monodentate or 7-membered chelation
Coordination geometry and stability
Corrosion inhibitor screening
Adsorption isotherm context
Inhibition efficiency in acidic media

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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